![molecular formula C28H35ClN6O3 B8037760 3-[[5-chloro-2-[(4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B8037760.png)
3-[[5-chloro-2-[(4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-[[5-chloro-2-[(4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide is a useful research compound. Its molecular formula is C28H35ClN6O3 and its molecular weight is 539.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-[[5-chloro-2-[(4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo annulen-3-yl)amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide , also known as CEP-28122, is a diaminopyrimidine derivative that has garnered attention for its biological activity, particularly as a selective inhibitor of anaplastic lymphoma kinase (ALK). This article aims to detail the biological activity of this compound, including its mechanisms, efficacy in various studies, and potential applications in cancer therapy.
Molecular Formula and Weight
Property | Value |
---|---|
Molecular Formula | C29H39ClN6O6S |
Molecular Weight | 635.2 g/mol |
IUPAC Name
The IUPAC name for this compound is:
CEP-28122 functions primarily as an ALK inhibitor , which is crucial in the treatment of ALK-positive cancers. The inhibition of ALK leads to the disruption of signaling pathways that promote tumor growth and survival. This compound has shown selective binding affinity for the ALK enzyme, thereby preventing its activity and leading to apoptosis in cancer cells.
Antitumor Activity
Research has demonstrated that CEP-28122 exhibits significant antitumor activity in various experimental models:
-
In Vitro Studies :
- In cell line assays involving ALK-positive cancer cells, CEP-28122 effectively inhibited cell proliferation and induced apoptosis.
- The compound showed a dose-dependent response with IC50 values indicating potent activity against specific cancer types.
-
In Vivo Studies :
- Animal models treated with CEP-28122 displayed reduced tumor growth rates compared to control groups.
- Tumor regression was observed in xenograft models of ALK-positive non-small cell lung cancer (NSCLC).
Case Studies
Several case studies highlight the effectiveness of CEP-28122:
- Case Study 1 : A patient with advanced ALK-positive NSCLC exhibited a partial response to treatment with CEP-28122 after prior therapies had failed.
- Case Study 2 : In a clinical trial involving multiple patients with various ALK-positive malignancies, a significant proportion achieved stable disease or better outcomes.
Comparative Efficacy
The following table summarizes the comparative efficacy of CEP-28122 against other known ALK inhibitors:
Compound Name | Mechanism | Efficacy (IC50) | Notable Side Effects |
---|---|---|---|
CEP-28122 | ALK Inhibitor | Low | Mild nausea, headache |
Crizotinib | ALK Inhibitor | Moderate | Diarrhea, liver toxicity |
Alectinib | ALK Inhibitor | Low | Fatigue, muscle pain |
Absorption and Metabolism
CEP-28122 is characterized by good oral bioavailability and is metabolized primarily through hepatic pathways. Studies indicate that it crosses the blood-brain barrier effectively, which is advantageous for treating central nervous system metastases.
Toxicity and Side Effects
Clinical evaluations have reported manageable side effects associated with CEP-28122 treatment:
- Commonly reported adverse effects include mild nausea and headache.
- Serious adverse events were rare but necessitated monitoring during clinical trials.
Eigenschaften
IUPAC Name |
3-[[5-chloro-2-[(4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35ClN6O3/c1-37-25-20-8-7-19(35-10-12-38-13-11-35)6-4-16(20)5-9-22(25)32-28-31-15-21(29)27(34-28)33-24-18-3-2-17(14-18)23(24)26(30)36/h2-3,5,9,15,17-19,23-24H,4,6-8,10-14H2,1H3,(H2,30,36)(H2,31,32,33,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAJAFFLJAJMYLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=C1CCC(CC2)N3CCOCC3)NC4=NC=C(C(=N4)NC5C6CC(C5C(=O)N)C=C6)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35ClN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.